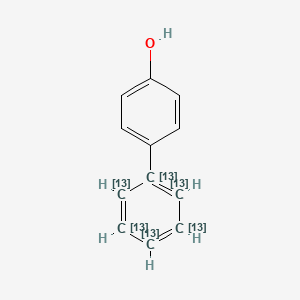
4-Phenylphenol-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylphenol-13C6 is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of 4-Phenylphenol, which is a white crystalline solid used as a fungicide, bactericide, and preservative in various industrial applications. The compound is labeled with carbon-13, a stable isotope, which makes it useful in tracing and studying chemical reactions and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylphenol-13C6 can be achieved through a Suzuki coupling reaction. This involves the reaction of phenylboronic acid with 4-iodophenol in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is typically carried out in an aqueous medium, and the product is purified by recrystallization.
Example Procedure:
- Add 122 mg of phenylboronic acid, 414 mg of potassium carbonate, and 220 mg of 4-iodophenol to a 50 ml round-bottom flask.
- Add 10 ml of deionized water and 3 mg of palladium on carbon (10%).
- Reflux the mixture on a hot plate with a magnetic stirrer for 30 minutes.
- Cool the mixture to room temperature and acidify with HCl.
- Filter the resulting solid and wash with water and methanol.
- Purify the product by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions and purification steps to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenylphenol-13C6 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form biphenyl derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nitrating agents.
Major Products
Oxidation: Quinones.
Reduction: Biphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Phenylphenol-13C6 is used in various scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Used in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: Used in drug development and pharmacokinetic studies.
Industry: Used in the development of new materials and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 4-Phenylphenol-13C6 involves its incorporation into chemical and biological systems, where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound through various pathways. This helps in understanding reaction mechanisms, metabolic pathways, and the fate of the compound in different environments .
Vergleich Mit ähnlichen Verbindungen
4-Phenylphenol-13C6 is unique due to its stable isotope labeling, which makes it particularly useful in tracing studies. Similar compounds include:
4-Phenylphenol: The non-labeled version, used as a fungicide and preservative.
4-Hydroxybiphenyl: Another biphenyl derivative with similar chemical properties.
4-Diphenylol: A related compound with hydroxyl groups on both phenyl rings.
These compounds share similar chemical properties but differ in their specific applications and the presence of stable isotopes.
Eigenschaften
Molekularformel |
C12H10O |
|---|---|
Molekulargewicht |
176.16 g/mol |
IUPAC-Name |
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)phenol |
InChI |
InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i1+1,2+1,3+1,4+1,5+1,10+1 |
InChI-Schlüssel |
YXVFYQXJAXKLAK-GEPOPZQUSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




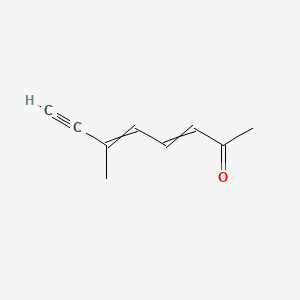
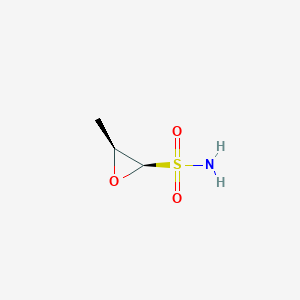
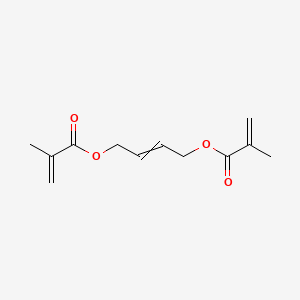
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)

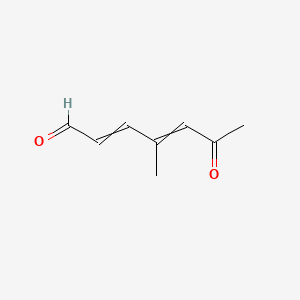
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
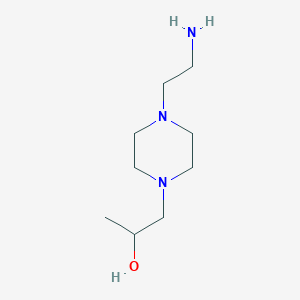
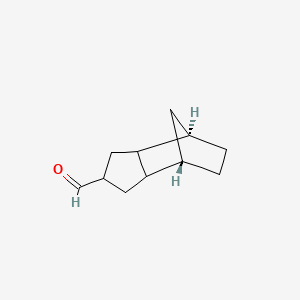
![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)

